3'-Azido-3'-deoxy-beta-L-uridine chemical structure and properties
3'-Azido-3'-deoxy-beta-L-uridine chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 3'-Azido-3'-deoxy-beta-L-uridine, a notable nucleoside analog. The content is tailored for researchers, scientists, and professionals engaged in drug development and biochemical research.
Chemical Structure and Identification
3'-Azido-3'-deoxy-beta-L-uridine is a synthetic nucleoside analog where the 3'-hydroxyl group of the ribose sugar is replaced by an azido (B1232118) group. It is the L-enantiomer of the more commonly known 3'-azido-3'-deoxyuridine.
Chemical Structure:

Figure 1. Chemical structure of 3'-Azido-3'-deoxy-beta-L-uridine.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-((2R,4S,5R)-4-azido-5-(hydroxymethyl)oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione |
| CAS Number | 2095417-28-8[1][2] |
| Molecular Formula | C₉H₁₁N₅O₅[1] |
| Molecular Weight | 269.21 g/mol [1] |
| SMILES | O[C@H]1--INVALID-LINK----INVALID-LINK--O[C@@H]1N2C=CC(NC2=O)=O |
Physicochemical Properties
The physicochemical properties of 3'-Azido-3'-deoxy-beta-L-uridine are crucial for its handling, formulation, and application in various experimental settings.
Table 2: Physicochemical Data
| Property | Value | Reference |
| Appearance | White to off-white solid | [2] |
| Storage Conditions | Store at -20°C for long-term stability | [3] |
| Solubility | Soluble in DMSO | [2] |
Biological Activity and Mechanism of Action
While specific biological activity data for 3'-Azido-3'-deoxy-beta-L-uridine is limited, its primary utility is reported as a reagent in click chemistry.[1][2] However, based on the well-documented activities of its D-isomer counterpart, azidothymidine (AZT), a potential mechanism of action as an antiviral or anticancer agent can be postulated.
L-nucleoside analogs have been shown to possess significant biological activities, often with different pharmacological and toxicity profiles compared to their D-enantiomers.[6] The proposed mechanism for nucleoside analogs like AZT involves intracellular phosphorylation to the active triphosphate form. This triphosphate analog can then act as a competitive inhibitor of viral reverse transcriptases or cellular DNA polymerases.[7][8] Incorporation of the azido-modified nucleoside into a growing DNA chain leads to chain termination due to the absence of the 3'-hydroxyl group, thereby halting DNA replication.[7]
Proposed Mechanism of Action:
Figure 2. Proposed intracellular activation and mechanism of action.
Experimental Protocols
Synthesis of 3'-Azido-3'-deoxy-beta-L-uridine
A general synthetic route for 3'-azido-3'-deoxynucleosides can be adapted from published methods for the D-isomer.[9][10] The synthesis typically involves the conversion of a suitable L-ribonucleoside precursor.
Exemplary Synthetic Protocol (Adapted):
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Protection of Hydroxyl Groups: Protect the 5' and 2'-hydroxyl groups of L-uridine using appropriate protecting groups (e.g., silyl (B83357) ethers).
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Activation of the 3'-Hydroxyl Group: Activate the 3'-hydroxyl group for nucleophilic substitution, for instance, by converting it into a good leaving group such as a mesylate or tosylate.
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Azide (B81097) Introduction: Introduce the azido group at the 3' position via an SN2 reaction using an azide salt (e.g., sodium azide) in a suitable polar aprotic solvent. This step proceeds with inversion of stereochemistry.
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Deprotection: Remove the protecting groups from the 5' and 2'-hydroxyls to yield the final product, 3'-Azido-3'-deoxy-beta-L-uridine.
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Purification: Purify the final compound using column chromatography or recrystallization.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Click Chemistry
3'-Azido-3'-deoxy-beta-L-uridine is primarily used as a reagent for click chemistry, enabling the covalent labeling of alkyne-modified biomolecules.[1][2]
General Protocol for Labeling an Alkyne-Containing Oligonucleotide: [11]
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Prepare Stock Solutions:
-
3'-Azido-3'-deoxy-beta-L-uridine in DMSO.
-
Alkyne-modified oligonucleotide in nuclease-free water.
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Copper(II) sulfate (B86663) (CuSO₄) in water.
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A reducing agent, such as sodium ascorbate (B8700270), in water.
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A copper(I)-stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), in water.
-
-
Reaction Setup:
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In a microcentrifuge tube, combine the alkyne-modified oligonucleotide, an excess of 3'-Azido-3'-deoxy-beta-L-uridine, and the THPTA ligand.
-
Add the CuSO₄ solution to the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by HPLC or gel electrophoresis.
-
-
Purification:
-
Purify the clicked oligonucleotide using standard methods such as ethanol (B145695) precipitation or size-exclusion chromatography to remove excess reagents.
-
Workflow for Click Chemistry Labeling:
Figure 3. Experimental workflow for click chemistry labeling.
Conclusion
3'-Azido-3'-deoxy-beta-L-uridine is a valuable synthetic nucleoside analog with established applications as a click chemistry reagent. While its biological activities are not as extensively characterized as its D-isomer, the structural similarity suggests potential for investigation in antiviral and anticancer research. The protocols provided herein offer a foundation for its synthesis and application in biochemical and molecular biology studies. Further research is warranted to fully elucidate the pharmacological profile of this L-nucleoside analog.
References
- 1. 3'-Azido-3'-deoxy-beta-L-uridine - MedChem Express [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3'-Azido-3'-deoxy-b-L-uridine [chembk.com]
- 4. 3'-Azido-3'-deoxythymidine 30516-87-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. 3'-Azido-3'-deoxythymidine 30516-87-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. azolifesciences.com [azolifesciences.com]
- 9. Effective synthesis of 3'-deoxy-3'-azido nucleosides for antiviral and antisense ribonucleic guanidine (RNG) applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Efficient Synthesis of 3′-Azido-3′-deoxythymidine (AZT) | Semantic Scholar [semanticscholar.org]
- 11. broadpharm.com [broadpharm.com]
